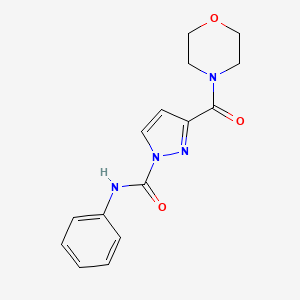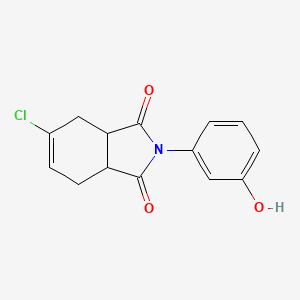
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
作用機序
The exact mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood; however, it has been suggested that it acts on the GABAergic system. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and may explain its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be highly effective in animal models at low doses. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one of the limitations of using 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may make it difficult to administer.
将来の方向性
There are several future directions for the study of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, it would be interesting to investigate the mechanism of action of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in more detail, to better understand its effects on the GABAergic system. Finally, it would be useful to investigate the pharmacokinetics of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide, including its absorption, distribution, metabolism, and excretion, to better understand its potential use in humans.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Despite its potential, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide.
合成法
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been synthesized using various methods, including the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine hydrochloride and sodium acetate in acetic acid. Another method involves the reaction of 1-(4-ethylphenyl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. These methods have been reported in the literature and have been used to obtain 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide in high yields.
科学的研究の応用
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and analgesic effects in animal models. 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Furthermore, 1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16-8-10-19(11-9-16)23-14-18(12-20(23)24)21(25)22-13-17-6-4-15(2)5-7-17/h4-11,18H,3,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMESUCGWVTZUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)


![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)

![ethyl 2-benzyl-3-[(4-chlorobenzyl)amino]-3-oxopropanoate](/img/structure/B5215797.png)
![2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5215805.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropylacetamide](/img/structure/B5215811.png)
![4-ethyl-2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5215815.png)
![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)
![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)